

Application Notes and Protocols for Quantifying Osteostatin in Biological Samples

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Compound of Interest

Compound Name: Osteostatin

Cat. No.: B167076

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Introduction

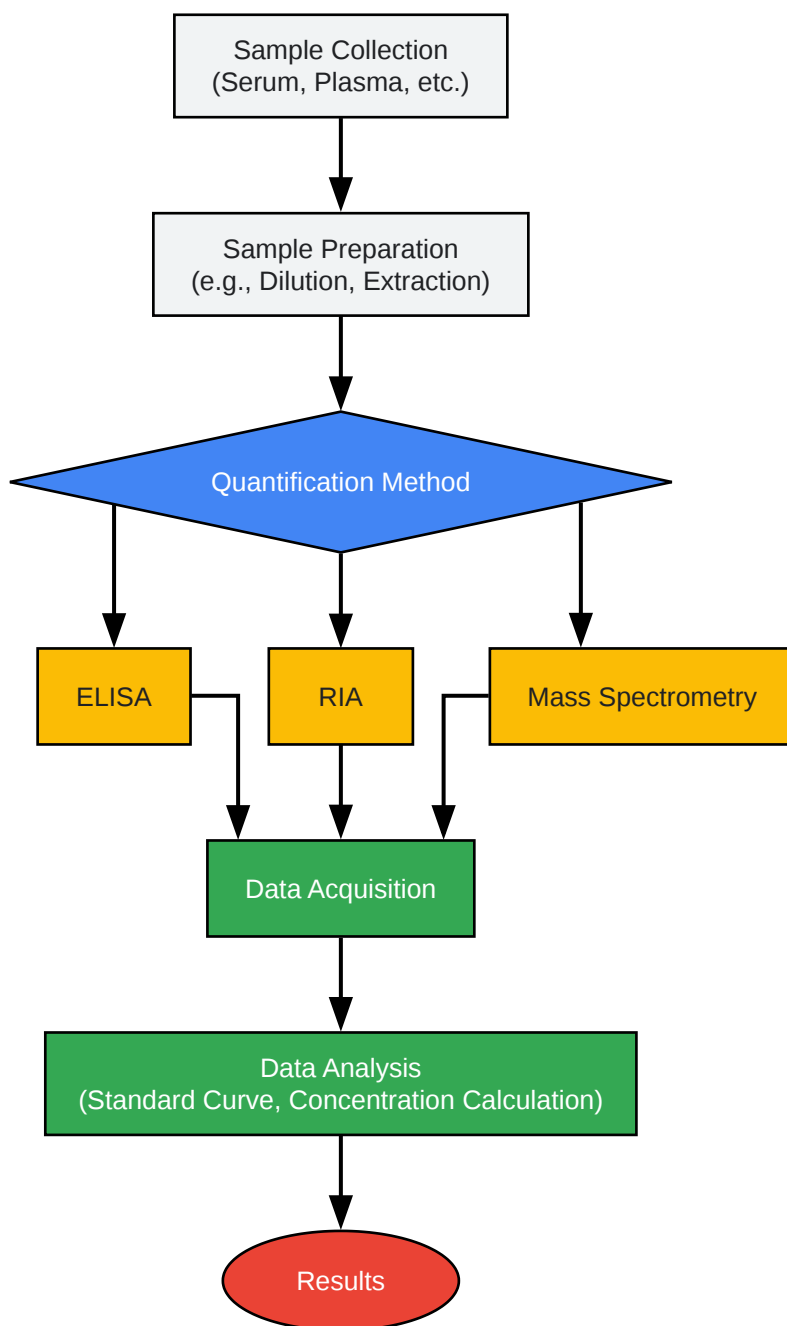
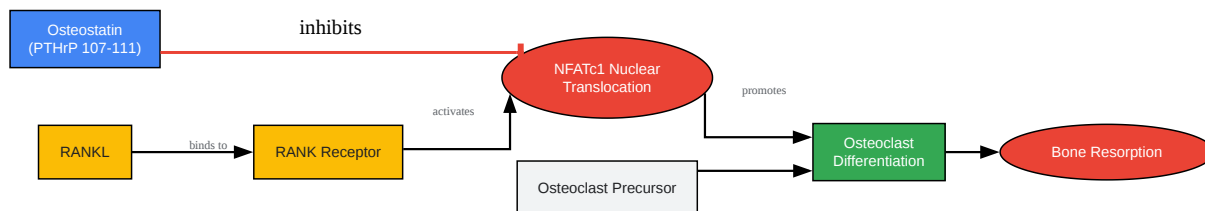
Osteostatin, a C-terminal fragment of parathyroid hormone-related protein (PTHrP), specifically the peptide sequence 107-111, has been identified as a potent inhibitor of osteoclastic bone resorption.[1][2] Its role in bone metabolism suggests its potential as a therapeutic agent for musculoskeletal diseases such as osteoporosis and inflammatory arthritis.[3] Accurate quantification of **Osteostatin** in biological samples is crucial for preclinical and clinical research, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, biomarker discovery, and clinical trial monitoring.

These application notes provide an overview of the primary methods for quantifying **Osteostatin** in various biological matrices, including serum, plasma, and tissue homogenates. Detailed protocols for Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Mass Spectrometry (MS)-based methods are presented to guide researchers in selecting and implementing the most appropriate technique for their specific research needs.

Osteostatin Signaling Pathway

Osteostatin exerts its inhibitory effects on bone resorption primarily by targeting osteoclasts. It has been shown to decrease the differentiation of osteoclasts and reduce the expression of key osteoclast markers.[1][4] The peptide inhibits the nuclear translocation of NFATc1, a master

transcription factor for osteoclastogenesis. This action ultimately leads to a reduction in bone resorption.



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